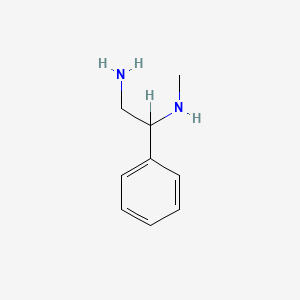
N1-Methyl-1-phenylethylenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-Methyl-1-phenylethylenediamine is a useful research compound. Its molecular formula is C9H14N2 and its molecular weight is 150.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Organic Chemistry
Reagent in Organic Synthesis
N1-Methyl-1-phenylethylenediamine serves as a crucial reagent in organic synthesis. It acts as a building block for more complex molecules, facilitating the construction of various chemical entities through substitution, oxidation, and reduction reactions. For example, it can undergo oxidation with hydrogen peroxide to yield N1-Methyl-N1-phenylethane-1,2-diamine oxide, while reduction can produce N1-Methyl-N1-phenylethane-1,2-diamine itself.
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and as an intermediate in synthesizing various industrial products. Its unique molecular structure imparts distinct reactivity that is advantageous for developing new materials and chemicals.
Biological Applications
Enzyme Interaction Studies
Research indicates that this compound can inhibit several enzymes involved in metabolic pathways. Notably, it has been identified as a fatty acid amide hydrolase (FAAH) inhibitor. This inhibition can lead to therapeutic effects in conditions such as pain and inflammation.
Case Study: FAAH Inhibition
A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced FAAH-mediated hydrolysis of fatty acid amides, suggesting its potential as an analgesic agent. This finding highlights its relevance in pain management strategies.
Therapeutic Potential
Pain Management and Inflammation
The compound's role as a FAAH inhibitor positions it as a candidate for treating chronic pain conditions. Its anti-inflammatory properties are also being explored for managing inflammatory diseases.
Neurological Disorders
Preliminary studies suggest that this compound may have benefits in managing anxiety and mood disorders due to its interaction with neurotransmitter systems. This potential opens avenues for research into its application in psychiatric medicine.
Properties
CAS No. |
66308-14-3 |
|---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
N-methyl-1-phenylethane-1,2-diamine |
InChI |
InChI=1S/C9H14N2/c1-11-9(7-10)8-5-3-2-4-6-8/h2-6,9,11H,7,10H2,1H3 |
InChI Key |
PSWHCXOXDHWTEE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CN)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













